Structural Uniqueness: Substituent Pattern Differentiation vs. Closest Commercial Analogs
CAS 1251709-57-5 is structurally distinguished from its closest commercially available analogs by the simultaneous presence of a 4-chlorobenzamido group on the N1-benzyl ring and a 4-fluorobenzyl group on the C4-carboxamide. The most similar analogs, such as 1-(4-(4-chlorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide (CAS 1251641-36-7) and 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (CAS 1251709-75-7), differ in the N-aryl/alkyl substitution pattern, which can influence hydrogen-bonding capacity, lipophilicity, and metabolic stability. No quantitative biological comparison data are publicly available for these analogs versus the target compound .
| Evidence Dimension | Molecular formula and substitution pattern |
|---|---|
| Target Compound Data | C25H20ClFN4O2; N1-(4-(4-chlorobenzamido)benzyl), C4-N-(4-fluorobenzyl)carboxamide |
| Comparator Or Baseline | CAS 1251641-36-7 (C24H18ClFN4O2; N1-(4-(4-chlorobenzamido)benzyl), C4-N-(3-fluorophenyl)carboxamide); CAS 1251709-75-7 (C24H19ClN4O2; N1-(4-(4-chlorobenzamido)benzyl), C4-N-phenylcarboxamide) |
| Quantified Difference | Different molecular formulas; distinct regioisomeric or substituent variations |
| Conditions | Structural comparison based on CAS registry and vendor catalog data |
Why This Matters
Structural uniqueness implies that pharmacological data from analogs cannot be extrapolated to this compound, making direct procurement of the exact CAS number essential for research reproducibility.
